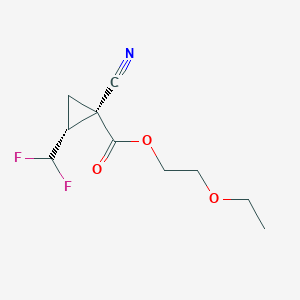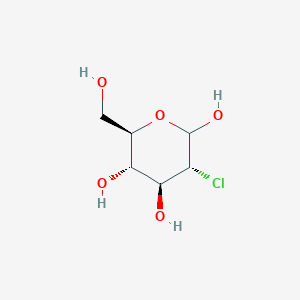
R-(-)-N6-(2-Phenyl-isopropyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is a synthetic adenosine analog known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound is often used in scientific research to study the physiological and pharmacological effects of adenosine receptor activation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-N6-(2-Phenyl-isopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
R-(-)-N6-(2-Phenyl-isopropyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Applications De Recherche Scientifique
R-(-)-N6-(2-Phenyl-isopropyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other organic reactions.
Biology: Employed in studies of adenosine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of adenosine receptor agonists and antagonists for pharmaceutical applications.
Mécanisme D'action
R-(-)-N6-(2-Phenyl-isopropyl)adenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates various physiological processes such as heart rate, neurotransmitter release, and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-Cyclopentyladenosine (CPA)
- N6-(L-2-Phenyl-isopropyl)adenosine (L-PIA)
- N6-(D-2-Phenyl-isopropyl)adenosine (D-PIA)
Uniqueness
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is unique due to its high selectivity for the A1 adenosine receptor and its potent agonistic activity. This makes it a valuable tool in research for dissecting the roles of adenosine receptors in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C29H36IN5O4 |
|---|---|
Poids moléculaire |
645.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1 |
Clé InChI |
VDSXMPKUZDKEFM-DAGOYZIWSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1C)C)C)I.C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)


![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)






